Nexopamil racemate
Overview
Description
Nexopamil racemate, also known as (Rac)-Nexopamil, is a racemic mixture of the compound Nexopamil. It is known for its potential anti-asthmatic and anti-ulcer activities. This compound acts as a combined calcium channel and 5-HT2 receptor antagonist, making it a significant compound in cardiovascular and neurological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nexopamil racemate involves several steps, including the formation of the core structure and subsequent functional group modifications. The detailed synthetic route and reaction conditions are proprietary and often involve complex organic synthesis techniques. Common methods include the use of chiral separation techniques to obtain the racemic mixture from its enantiomers .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis followed by purification processes such as crystallization and chromatography. The production process must ensure high purity and yield, often requiring stringent control of reaction conditions and the use of advanced separation techniques .
Chemical Reactions Analysis
Types of Reactions
Nexopamil racemate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Nexopamil racemate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying chiral separation and enantioselective synthesis.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases, asthma, and ulcers.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control .
Mechanism of Action
Nexopamil racemate exerts its effects by blocking calcium channels and 5-HT2 receptors. This dual action helps in reducing platelet aggregation and preventing thrombus formation. The compound’s mechanism involves inhibiting the influx of calcium ions, which is crucial for various cellular processes, and blocking serotonin receptors, which play a role in platelet aggregation and vasoconstriction .
Comparison with Similar Compounds
Similar Compounds
Diltiazem: Another calcium channel blocker used in cardiovascular diseases.
Verapamil: A calcium channel blocker with similar therapeutic applications.
Nifedipine: A calcium channel blocker used to treat hypertension and angina.
Uniqueness
Nexopamil racemate is unique due to its combined action on calcium channels and 5-HT2 receptors, providing a broader therapeutic effect compared to other calcium channel blockers. This dual action makes it particularly effective in preventing thrombus formation and reducing platelet aggregation .
Properties
IUPAC Name |
5-[hexyl(methyl)amino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N2O3/c1-8-9-10-11-14-26(4)15-12-13-24(18-25,19(2)3)20-16-21(27-5)23(29-7)22(17-20)28-6/h16-17,19H,8-15H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDZEFVVFACNLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN(C)CCCC(C#N)(C1=CC(=C(C(=C1)OC)OC)OC)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20869853 | |
Record name | 5-[Hexyl(methyl)amino]-2-(propan-2-yl)-2-(3,4,5-trimethoxyphenyl)pentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20869853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116759-35-4 | |
Record name | α-[3-(Hexylmethylamino)propyl]-3,4,5-trimethoxy-α-(1-methylethyl)benzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116759-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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